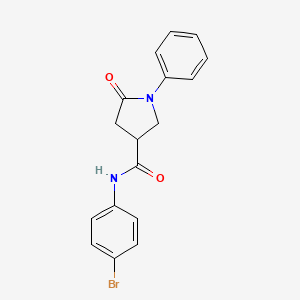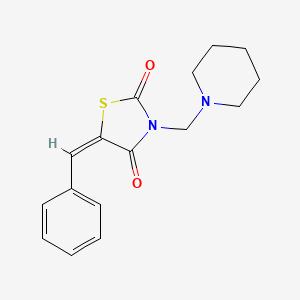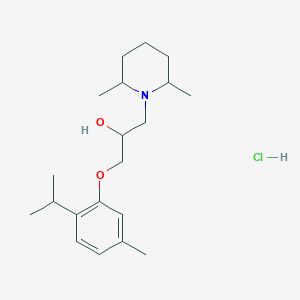
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Brorphine, is a synthetic opioid that belongs to the family of phenylpiperidine derivatives. Brorphine has gained significant interest among researchers due to its potent analgesic effects and its potential as a therapeutic agent for the treatment of pain.
Wirkmechanismus
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts on the mu-opioid receptor by binding to it and activating the downstream signaling pathway. This results in the inhibition of the release of neurotransmitters that are involved in the transmission of pain signals. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also activates the delta-opioid receptor, which further enhances its analgesic effects. The mechanism of action of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to produce potent analgesia in animal models. It has also been shown to have a longer duration of action than morphine, which may be due to its slower metabolism and elimination. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have sedative effects, which may limit its use in certain applications. Additionally, like other opioids, N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can cause respiratory depression and physical dependence.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the role of this receptor in pain modulation. Its longer duration of action and slower metabolism also make it useful for studying the pharmacokinetics of opioids. However, its sedative effects and potential for respiratory depression may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is the development of new analgesic drugs based on the structure of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in humans. Additionally, the potential for the development of tolerance and physical dependence to N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide needs to be further studied. Overall, N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has significant potential as a therapeutic agent for the treatment of pain, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of N-phenylpiperidine-4-carboxylic acid with 4-bromobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization. The synthesis of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been optimized to achieve high yields and purity, making it suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its analgesic properties. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have a high affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. These properties make N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide a promising candidate for the development of new analgesic drugs.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHEPYAOUJFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)


![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)
![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)